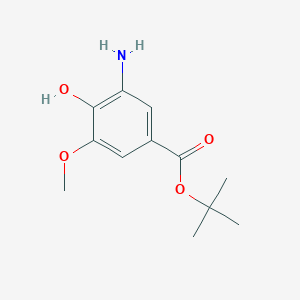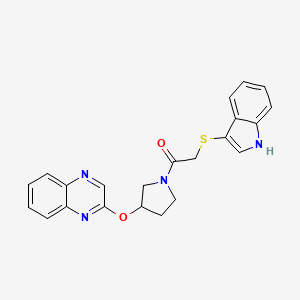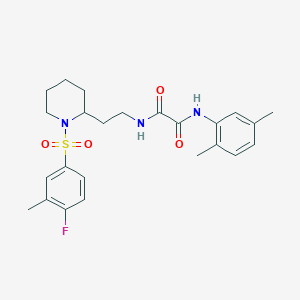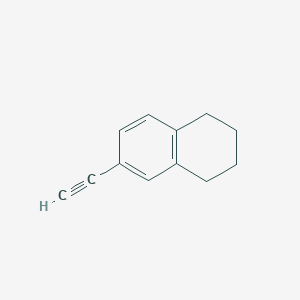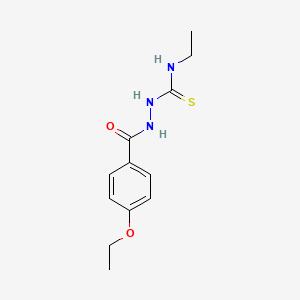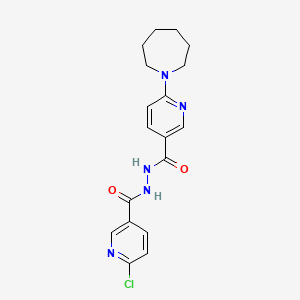
N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide, also known as FST, is a compound that has been studied extensively for its potential use in scientific research. FST is a sulfonamide derivative that has shown promise in a variety of applications, including cancer research, neurological disorders, and cardiovascular disease. In
作用機序
The mechanism of action of N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of other proteins. Inhibition of Hsp90 leads to the degradation of client proteins, which can have a variety of effects depending on the specific client proteins involved.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and have neuroprotective effects. This compound has also been shown to reduce blood pressure, improve vascular function, and reduce inflammation and oxidative stress in the cardiovascular system.
実験室実験の利点と制限
One of the advantages of N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide is its specificity for Hsp90. This compound has been shown to have minimal effects on other proteins, which makes it a valuable tool for studying the role of Hsp90 in various cellular processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the identification of specific client proteins that are affected by this compound, which could lead to the development of more targeted therapies for cancer and other diseases. Additionally, the potential use of this compound in combination with other drugs or therapies is an area of interest for future research.
合成法
The synthesis of N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide involves the reaction of 5-(furan-2-yl(hydroxy)methyl)thiophene-2-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to yield this compound. This method has been optimized to produce high yields of this compound with good purity.
科学的研究の応用
N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzenesulfonamide has been studied extensively for its potential use in scientific research. One of the major applications of this compound is in cancer research. This compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its potential use in cancer research, this compound has also been studied for its potential use in neurological disorders. This compound has been shown to have neuroprotective effects, and has been studied in animal models of Parkinson's disease and Alzheimer's disease. This compound has been shown to improve motor function and reduce oxidative stress in these models.
This compound has also been studied for its potential use in cardiovascular disease. This compound has been shown to reduce blood pressure and improve vascular function in animal models of hypertension. This compound has also been shown to reduce inflammation and oxidative stress in the cardiovascular system.
特性
IUPAC Name |
N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S2/c18-16(14-7-4-10-21-14)15-9-8-12(22-15)11-17-23(19,20)13-5-2-1-3-6-13/h1-10,16-18H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJHLNGXENJAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

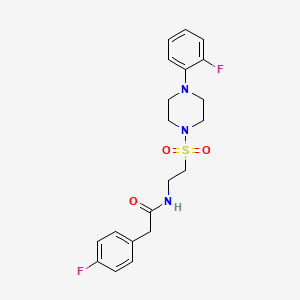
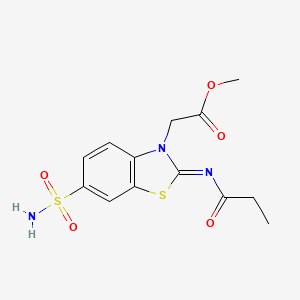
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide](/img/structure/B2975608.png)
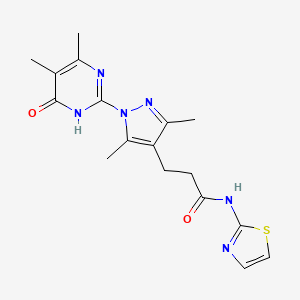
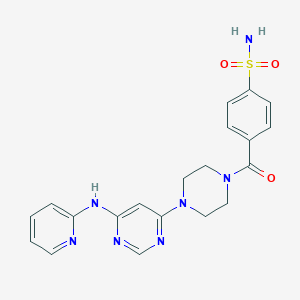
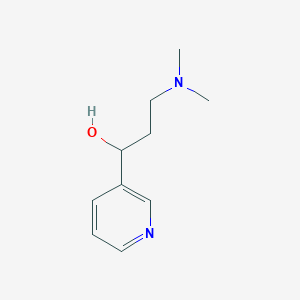

![1-(3,4-Dichlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2975617.png)
